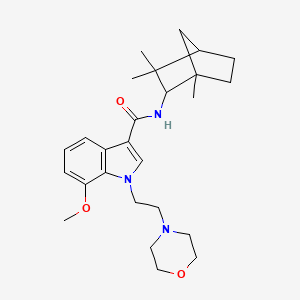
N-(S)-Fenchyl-1-(2-morpholinoethyl)-7-methoxyindole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MN-25, also known as manganese, is a chemical element with the symbol Mn and atomic number 25. Manganese is a transition metal that is not found as a free element in nature but is often combined with iron and other minerals. It is a hard, brittle, gray-white metal that is widely used in various industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese can be prepared through several synthetic routes. One common method involves the reduction of manganese dioxide (MnO₂) with carbon in a blast furnace. The reaction is as follows: [ \text{MnO}_2 + \text{C} \rightarrow \text{Mn} + \text{CO}_2 ]
Another method involves the electrolysis of manganese sulfate (MnSO₄) solution. The manganese ions are reduced at the cathode to produce manganese metal: [ \text{Mn}^{2+} + 2\text{e}^- \rightarrow \text{Mn} ]
Industrial Production Methods
Industrial production of manganese typically involves the extraction of manganese ores such as pyrolusite (MnO₂) and rhodochrosite (MnCO₃). The ores are first crushed and then subjected to various processes such as roasting, reduction, and electrolysis to obtain pure manganese .
Análisis De Reacciones Químicas
Types of Reactions
Manganese undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : Manganese can be oxidized to form manganese dioxide (MnO₂): [ \text{Mn} + \text{O}_2 \rightarrow \text{MnO}_2 ]
-
Reduction: : Manganese dioxide can be reduced to manganese metal using carbon: [ \text{MnO}_2 + \text{C} \rightarrow \text{Mn} + \text{CO}_2 ]
-
Substitution: : Manganese can react with halogens to form manganese halides: [ \text{Mn} + \text{Cl}_2 \rightarrow \text{MnCl}_2 ]
Common Reagents and Conditions
Common reagents used in manganese reactions include oxygen, carbon, and halogens. The reactions typically occur under high-temperature conditions or in the presence of a catalyst .
Major Products
The major products formed from manganese reactions include manganese dioxide (MnO₂), manganese chloride (MnCl₂), and manganese sulfate (MnSO₄) .
Aplicaciones Científicas De Investigación
Manganese has a wide range of scientific research applications:
Chemistry: Manganese is used as a catalyst in various chemical reactions, including the oxidation of organic compounds.
Biology: Manganese is an essential trace element in biological systems, playing a crucial role in enzyme function and metabolic processes.
Medicine: Manganese-based compounds are used in medical imaging and as therapeutic agents for certain diseases.
Industry: Manganese is used in the production of steel, batteries, and other industrial materials .
Mecanismo De Acción
The mechanism of action of manganese involves its role as a cofactor for various enzymes. Manganese ions (Mn²⁺) can bind to enzyme active sites, facilitating catalytic reactions. In biological systems, manganese is involved in the detoxification of reactive oxygen species and the regulation of cellular metabolism .
Comparación Con Compuestos Similares
Manganese can be compared with other transition metals such as iron (Fe), cobalt (Co), and nickel (Ni). While all these metals share similar properties, manganese is unique in its ability to form a wide range of oxidation states and its essential role in biological systems. Similar compounds include:
Iron (Fe): Used in hemoglobin and steel production.
Cobalt (Co): Used in vitamin B12 and battery production.
Nickel (Ni): Used in stainless steel and battery production .
Manganese stands out due to its versatility in forming various compounds and its critical biological functions.
Propiedades
Fórmula molecular |
C26H37N3O3 |
|---|---|
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
7-methoxy-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide |
InChI |
InChI=1S/C26H37N3O3/c1-25(2)18-8-9-26(3,16-18)24(25)27-23(30)20-17-29(11-10-28-12-14-32-15-13-28)22-19(20)6-5-7-21(22)31-4/h5-7,17-18,24H,8-16H2,1-4H3,(H,27,30) |
Clave InChI |
VQGDMQICNRCQEH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C2)(C1NC(=O)C3=CN(C4=C3C=CC=C4OC)CCN5CCOCC5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


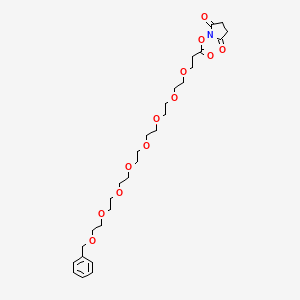
![N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(4-cyanophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15073371.png)
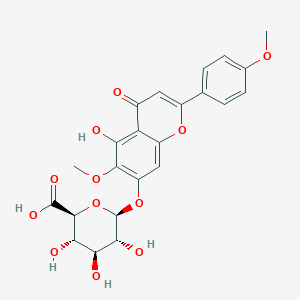
![[(8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B15073388.png)
![morpholin-4-yl-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanone](/img/structure/B15073391.png)
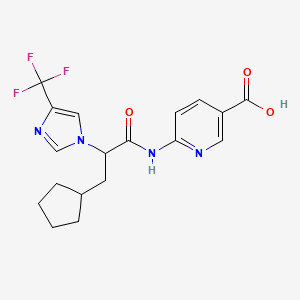
![5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride](/img/structure/B15073413.png)
![4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid](/img/structure/B15073419.png)
![1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine](/img/structure/B15073434.png)
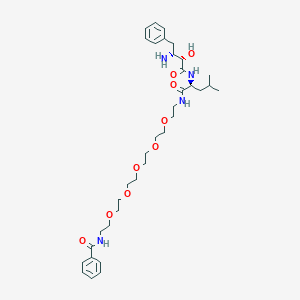
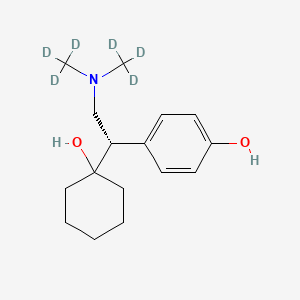
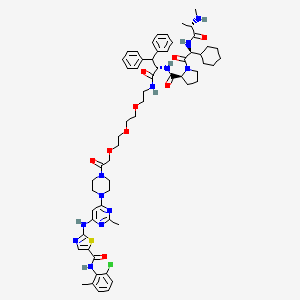
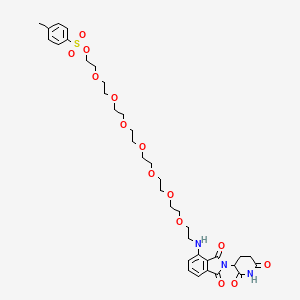
![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
